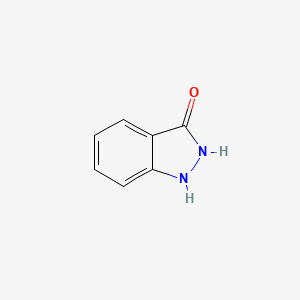

1H-Indazol-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEICGMKXPNXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049428 | |

| Record name | 3-Indazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7364-25-2 | |

| Record name | Indazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7364-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Indazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007364252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazol-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Indazol-3-one, 1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Indazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-3H-indazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-INDAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E254S9S1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 1H-Indazol-3-ol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties. At the core of many of these bioactive molecules is the 1H-Indazol-3-ol (also known as indazolone) nucleus. This technical guide provides an in-depth overview of the primary synthetic routes to this compound and its derivatives, complete with detailed experimental protocols and a summary of key synthetic methods. Furthermore, it explores the common signaling pathways targeted by these compounds, offering insights into their mechanisms of action.

Synthesis of the this compound Core

The synthesis of the foundational this compound structure can be achieved through several methodologies. Two prominent methods include the classical cyclization of o-hydrazinobenzoic acid and a modern photochemical approach.

Classical Synthesis: Cyclization of o-Hydrazinobenzoic Acid Hydrochloride

A well-established and reliable method for the preparation of this compound involves the cyclization of o-hydrazinobenzoic acid hydrochloride. This straightforward procedure provides good yields of the desired product.

Experimental Protocol:

Step 1: Preparation of o-Hydrazinobenzoic Acid Hydrochloride from Anthranilic Acid [1]

-

In a 2-liter beaker equipped with a stirrer and a low-temperature thermometer, place 42 g (0.31 mole) of anthranilic acid and 300 ml of water.

-

Cool the mixture in an ice-salt bath and add 340 ml of concentrated hydrochloric acid (sp. gr. 1.18) in one portion while stirring.

-

Once the mixture is cooled to 0°C, add a solution of 21.6 g (0.31 mole) of sodium nitrite in 210 ml of water dropwise, ensuring the temperature does not exceed 3°C.

-

After the addition is complete, continue stirring for 15 minutes. The resulting clear brown diazonium salt solution is then diluted with 150 ml of ice water.

-

In a separate 12-liter flask, prepare a solution of sulfurous acid by saturating 2.4 l of water at 0–5°C with sulfur dioxide.

-

While maintaining a brisk stream of sulfur dioxide, add the cold diazonium salt solution in portions over 30 minutes, keeping the temperature between 5–10°C.

-

After standing for 12 hours at room temperature, add 3 l of concentrated hydrochloric acid to precipitate the o-hydrazinobenzoic acid hydrochloride.

-

Chill the mixture to 0–5°C, filter the product, and wash with ice-cold dilute (1:1) hydrochloric acid.

Step 2: Cyclization to this compound (Indazolone) [1]

-

In a 2-liter round-bottomed flask fitted with a reflux condenser, place 47.1 g (0.25 mole) of o-hydrazinobenzoic acid hydrochloride, 1.25 l of water, and 12.5 ml of concentrated hydrochloric acid.

-

Reflux the mixture for 30 minutes.

-

Transfer the resulting pale yellow solution to an evaporating dish and concentrate it on a steam bath to approximately one-fourth of its original volume.

-

Cool the concentrated solution in an ice bath to crystallize the indazolone.

-

Collect the crystals by filtration, wash with a small amount of cold water, and dry. The yield is typically 25–26 g (75–78%).

Photochemical Synthesis of 1,2-Dihydro-3H-indazol-3-ones

A more contemporary approach to synthesizing the indazolone core involves a photochemical reaction. This method offers mild reaction conditions and utilizes readily available starting materials. The product, 1,2-dihydro-3H-indazol-3-one, is a tautomer of this compound.

General Experimental Protocol: [2]

-

In a suitable reaction vessel, combine the o-nitrobenzyl alcohol (1 equivalent) and the primary amine (5 equivalents) in a phosphate-buffered saline (PBS) solution.

-

Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature for 24 hours.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the desired 1,2-dihydro-3H-indazol-3-one derivative.

Synthesis of this compound Derivatives

A wide array of derivatives can be synthesized from the this compound core or through alternative synthetic routes. These derivatives are crucial for modulating the pharmacological properties of the parent compound. The following table summarizes some of the key synthetic strategies.

| Synthesis Method | Starting Materials | Reagents and Conditions | Product Type |

| Friedel–Crafts Cyclization | Blocked (masked) N-isocyanates | Lewis acid catalyst | Indazolones |

| Copper-Catalyzed Cyclization | 2-chloro-benzoic hydrazides | CuI/proline | Indazolones |

| PIFA-Mediated Cyclization | N-acylnitrenium intermediates | PIFA | Indazolones |

| Rhodium-Catalyzed C-H Activation | Arylimidates and azides | Rh catalyst | Indazolones |

| [3+2] Cycloaddition | Arynes and diazo compounds | Fluoride source (e.g., CsF) | 1H-Indazoles |

| Palladium-Catalyzed C-H Amination | Aminohydrazones | Palladium catalyst | Substituted 1H-indazoles |

| Copper-Catalyzed Cyclization | o-haloaryl N-sulfonylhydrazones | Copper catalyst | 1H-Indazoles |

Biological Activity and Signaling Pathways

Derivatives of this compound are frequently investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. Two of the most relevant pathways are the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway and the Bcl-2 family-mediated apoptosis pathway.

VEGFR Signaling Pathway

The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. In cancer, tumors often hijack this pathway to ensure a sufficient blood supply for their growth and metastasis. Many indazole-based compounds have been developed as inhibitors of VEGFR tyrosine kinases.

Caption: VEGFR Signaling Pathway and Inhibition by Indazole Derivatives.

Bcl-2 Family and Apoptosis Pathway

The Bcl-2 family of proteins are central regulators of the intrinsic apoptosis pathway. Anti-apoptotic proteins like Bcl-2 prevent programmed cell death, and their overexpression is a hallmark of many cancers. Some indazole derivatives have been shown to induce apoptosis, potentially by modulating the activity of Bcl-2 family members.

Caption: Bcl-2 Mediated Apoptosis and Potential Influence of Indazole Derivatives.

Conclusion

The synthesis of this compound and its derivatives remains a dynamic area of research, driven by the significant therapeutic potential of these compounds. The classical synthetic routes provide a robust foundation for accessing the core structure, while modern methods offer milder and more diverse approaches. The ability of indazole derivatives to modulate key signaling pathways, such as those governed by VEGFR and the Bcl-2 family, underscores their importance in the development of novel therapeutics, particularly in oncology. This guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the chemistry and pharmacology of this vital heterocyclic scaffold.

References

An In-depth Technical Guide to 1H-Indazol-3-ol and its N-Benzylated Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Indazol-3-ol and its prominent derivative, 1-Benzyl-1H-indazol-3-ol, focusing on their chemical identifiers, synthesis, and potential biological significance. The indazole scaffold is a privileged structure in medicinal chemistry, and understanding the properties and synthesis of these core molecules is crucial for the development of novel therapeutics.

Core Chemical Identifiers

A clear identification of chemical compounds is fundamental for research and development. The following tables summarize the key identifiers for this compound and 1-Benzyl-1H-indazol-3-ol.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 7364-25-2 |

| IUPAC Name | 1,2-dihydro-3H-indazol-3-one |

| Synonyms | 3-Hydroxy-1H-indazole, Indazolinone, 3-Indazolinone |

| Chemical Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)NN2 |

| InChI Key | SWEICGMKXPNXNU-UHFFFAOYSA-N |

Table 2: Chemical Identifiers for 1-Benzyl-1H-indazol-3-ol

| Identifier | Value |

| CAS Number | 2215-63-6 |

| IUPAC Name | 1-benzyl-1,2-dihydro-3H-indazol-3-one |

| Synonyms | 1-Benzyl-3-hydroxy-1H-indazole |

| Chemical Formula | C₁₄H₁₂N₂O |

| Molecular Weight | 224.26 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N2 |

| InChI Key | SXPJFDSMKWLOAB-UHFFFAOYSA-N |

Tautomerism of this compound

This compound exists in tautomeric forms, with the most significant being the keto form, 1,2-dihydro-3H-indazol-3-one. This equilibrium is a critical consideration in its reactivity and biological activity. The IUPAC name provided in the chemical identifiers table reflects this predominant keto tautomer.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. This section outlines synthetic and analytical procedures for the title compounds.

Synthesis of 1,2-dihydro-3H-indazol-3-ones (Tautomer of this compound)

A green photochemical method has been reported for the synthesis of 1,2-dihydro-3H-indazol-3-ones from o-nitrobenzyl alcohols and primary amines. This method avoids harsh reaction conditions.[1][2]

Experimental Workflow:

Synthesis of 1-Benzyl-1H-indazol-3-ol

The synthesis of 1-Benzyl-1H-indazol-3-ol can be achieved through the N-alkylation of the 1H-indazole scaffold. The regioselectivity of this reaction (N1 vs. N2 alkylation) is highly dependent on the reaction conditions. For selective N1-alkylation to produce 1-Benzyl-1H-indazol-3-ol, specific conditions are required.[3][4]

Key Steps for N1-Alkylation:

-

Deprotonation: Treatment of this compound with a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).

-

Alkylation: Subsequent reaction with benzyl bromide. The use of NaH in THF generally favors the formation of the N1-alkylated product.[3]

Analytical Methods

High-performance liquid chromatography (HPLC) is a common technique for the analysis of 1-Benzyl-1H-indazol-3-ol, particularly for its identification and quantification as an impurity in pharmaceutical preparations of Benzydamine Hydrochloride.[5]

A typical reverse-phase HPLC method might involve:

-

Stationary Phase: A C18 column (e.g., Newcrom R1).

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility).[5]

Biological Significance and Signaling Pathways

While research on the specific biological activities of the parent this compound is limited, the indazole scaffold is a well-established pharmacophore in a variety of therapeutic agents. Derivatives of 1H-indazole have shown a broad range of biological activities, including anti-cancer, anti-inflammatory, and as inhibitors of D-amino acid oxidase (DAAO), which is a potential target for neurological conditions.[6]

1-Benzyl-1H-indazol-3-ol is primarily known as an impurity of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine.[7] Although direct and extensive research on its biological activity is not widely published, its structural similarity to other biologically active indazole derivatives suggests potential for interaction with various biological targets.

Derivatives of 1H-indazole-3-amine have been investigated as antitumor agents, with one study showing that a particular derivative may induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway.[8][9]

This guide provides a foundational understanding of this compound and 1-Benzyl-1H-indazol-3-ol for researchers in the pharmaceutical sciences. Further investigation into the specific biological targets and mechanisms of action of these compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature [organic-chemistry.org]

- 2. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Benzyl-1H-indazol-3-ol | SIELC Technologies [sielc.com]

- 6. This compound|High-Purity Research Compound [benchchem.com]

- 7. Buy 1-Benzyl-3-hydroxy-1H-indazole | 2215-63-6 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

A Technical Guide to the Physicochemical Properties of Substituted 1H-Indazol-3-ols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of substituted 1H-indazol-3-ol derivatives, a scaffold of significant interest in medicinal chemistry. Due to their diverse biological activities, including roles as kinase inhibitors for anti-cancer therapies, understanding the physicochemical characteristics of these molecules is paramount for effective drug design and development.[1][2][3][4][5] This document outlines available quantitative data, details established experimental protocols for property determination, and presents logical workflows and biological pathway diagrams to support research and development efforts.

Quantitative Physicochemical Data

The systematic characterization of the physicochemical properties of a broad range of substituted 1H-indazol-3-ols is not extensively documented in publicly available literature. The data is often presented for individual compounds within larger studies focused on synthesis or biological activity. Below is a summary of available quantitative data for representative compounds.

| Compound Name | Substitution Pattern | Melting Point (°C) | Solubility | LogP | pKa | Reference |

| 1-Benzyl-1H-indazol-3-ol | N1-benzyl | 167 | 12.5 µg/mL (at pH 7.4) | 2.31 (Calculated) | Not Reported | [6][7] |

| 6-Bromo-1H-indazol-3-ol | C6-bromo | Not Reported | Not Reported | Not Reported | Not Reported | [8] |

| 1H-Indazol-5-ol | C5-hydroxy | Not Reported | Not Reported | Not Reported | Data available in IUPAC dataset | [9] |

Note: The lack of a comprehensive public dataset highlights an opportunity for further research to build a systematic structure-property relationship database for this important class of compounds.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for predicting a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[10][11][12][13] The following are detailed, standard protocols for measuring key parameters.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.[14][15] Potentiometric titration is a highly accurate method for its determination.[16][17][18]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is measured after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve.[15][16][18]

Methodology:

-

Preparation of Solutions:

-

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[16][18]

-

Titration Procedure:

-

Place a known volume of the test compound solution into a reaction vessel equipped with a magnetic stirrer.

-

Add the KCl solution to maintain constant ionic strength.

-

Purge the solution with nitrogen to remove dissolved CO2.[16][18]

-

Immerse the calibrated pH electrode into the solution.

-

Add small, precise volumes of the titrant (acid or base) to the solution.

-

Record the pH reading after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[16][18]

-

Continue the titration until the pH change becomes minimal.

-

-

Data Analysis:

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a key determinant of a drug's oral bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[19][20][21]

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., phosphate-buffered saline, PBS) over a defined period. The concentration of the dissolved compound in the supernatant is then quantified.[19][20][21]

Methodology:

-

Sample Preparation:

-

Add an excess amount of the solid test compound to a vial containing a known volume of the test buffer (e.g., PBS pH 7.4). Ensure there is undissolved solid present.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the samples to stand to let the undissolved solid settle.

-

Carefully remove an aliquot of the supernatant without disturbing the solid.

-

Filter the supernatant through a low-binding filter (e.g., 0.22 µm) or centrifuge at high speed to remove any remaining solid particles.

-

-

Quantification:

-

Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standard solutions of the test compound to accurately quantify the solubility.

-

Determination of the Partition Coefficient (LogP) by HPLC

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its permeability across biological membranes and its binding to plasma proteins.[23] A common and rapid method for LogP determination is by reversed-phase HPLC.[23][24][25][26][27]

Principle: The retention time of a compound on a reversed-phase HPLC column (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known LogP values. The LogP of the test compound is then determined from its retention time using this calibration.[24][26]

Methodology:

-

Preparation of Solutions:

-

Prepare stock solutions of the test compound and a set of reference compounds with a range of known LogP values in a suitable solvent (e.g., methanol or acetonitrile).

-

The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

-

-

Chromatographic Conditions:

-

Use a reversed-phase column (e.g., C18).

-

Set an appropriate isocratic mobile phase composition.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

-

Calibration:

-

Inject the reference compounds and record their retention times (t_R).

-

Calculate the capacity factor (k') for each reference compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Plot log k' versus the known LogP values of the reference compounds to generate a calibration curve.

-

-

Sample Analysis:

-

Inject the test compound under the same chromatographic conditions and determine its retention time.

-

Calculate the log k' for the test compound.

-

-

LogP Determination:

-

Determine the LogP of the test compound by interpolating its log k' value on the calibration curve.

-

Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the determination of the key physicochemical properties of a drug candidate like a substituted this compound.

Caption: Workflow for Physicochemical Property Determination.

Inhibition of a Generic Kinase Signaling Pathway

Substituted 1H-indazole derivatives have shown significant activity as inhibitors of various protein kinases, which are crucial in cancer cell signaling.[1][2][4][5] The diagram below illustrates the general mechanism of action where a substituted this compound derivative inhibits a kinase, thereby blocking downstream signaling that leads to cell proliferation.

Caption: Inhibition of a Kinase Signaling Pathway.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Benzyl-1H-indazol-3-ol | SIELC Technologies [sielc.com]

- 8. 6-Bromo-1H-indazol-3-ol | Sigma-Aldrich [sigmaaldrich.cn]

- 9. 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fiveable.me [fiveable.me]

- 11. pacelabs.com [pacelabs.com]

- 12. langhuapharma.com [langhuapharma.com]

- 13. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 14. pure.tue.nl [pure.tue.nl]

- 15. byjus.com [byjus.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. youtube.com [youtube.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 21. enamine.net [enamine.net]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. agilent.com [agilent.com]

- 24. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

An In-depth Technical Guide to the Tautomerism and Stability of 1H-Indazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazol-3-ol is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the core of molecules with diverse biological activities. A critical aspect of its chemical nature is the existence of tautomeric forms, which profoundly influences its physicochemical properties, reactivity, and interactions with biological targets. This technical guide provides a comprehensive analysis of the tautomerism of this compound, focusing on the equilibrium between the principal tautomers, their relative stability, and the experimental and computational methodologies employed for their characterization. This document aims to serve as a valuable resource for professionals in drug discovery and development by providing a detailed understanding of this crucial chemical phenomenon.

Introduction to this compound Tautomerism

This compound can exist in different tautomeric forms, primarily through keto-enol and amino-imino tautomerism. The most significant equilibrium is the one established between the This compound form (often referred to as the "enol" or "hydroxy" form) and the 1,2-dihydro-3H-indazol-3-one form (the "keto" or "oxo" form). Additionally, the potential for a 2H-indazol-3-one tautomer exists. The position of this equilibrium is a delicate balance of intrinsic structural stability, substituent effects, and the influence of the surrounding environment, such as the solvent.

For drug development professionals, a thorough understanding of this tautomerism is paramount. The specific tautomer present can dictate the molecule's hydrogen bonding capabilities, overall polarity, and shape, which are critical determinants of its binding affinity and selectivity for a biological target.

The Principal Tautomers of this compound

The three primary tautomers of this compound are:

-

This compound (A): This tautomer possesses an aromatic indazole ring system with a hydroxyl group at the 3-position. Its aromatic character generally contributes to its stability.

-

1,2-Dihydro-3H-indazol-3-one (B): In this "keto" form, the aromaticity of the pyrazole ring is disrupted, and a carbonyl group is present at the 3-position.

-

2H-Indazol-3-one (C): This is another "keto" form where the proton is located on the second nitrogen atom of the pyrazole ring.

Computational and experimental studies on substituted indazoles suggest that the This compound tautomer is generally the most stable form in solution. For instance, studies on 7-nitro-1H-indazol-3-ol have shown that the 3-hydroxy tautomer is the predominant species in solution[1]. This preference is largely attributed to the energetic advantage of retaining the aromaticity of the bicyclic ring system.

Quantitative Analysis of Tautomeric Stability

Table 1: Calculated Relative Energies of Indazole Tautomers

| Tautomer Comparison | Computational Method | Basis Set | Relative Energy (kcal/mol) | Reference |

| 2H-Indazole vs. 1H-Indazole | MP2 | 6-31G** | ~3.6 | [2] |

| 2H-Indazole vs. 1H-Indazole | B3LYP | 6-311++G(d,p) | ~4.8 | [3] |

| 1-Methyl-2H-indazole vs. 1-Methyl-1H-indazole | - | - | 3.2-3.6 | [2] |

Note: These values are for the parent indazole and N-methylated analogs, but they provide a strong indication of the inherent preference for the 1H-tautomer. The positive relative energy values indicate that the 2H-tautomer is less stable than the 1H-tautomer.

Factors Influencing Tautomeric Equilibrium

The tautomeric equilibrium of this compound is not static and can be influenced by several factors:

-

Substituent Effects: The electronic nature of substituents on the indazole ring can significantly impact the relative stability of the tautomers. Electron-withdrawing groups can influence the acidity of the N-H and O-H protons, thereby shifting the equilibrium.

-

Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent play a crucial role. Polar protic solvents can stabilize both tautomers through hydrogen bonding, but may favor one form over the other depending on the specific interactions. In nonpolar solvents, the less polar tautomer might be favored.

-

Temperature: Temperature can affect the position of the equilibrium, with higher temperatures potentially leading to a greater population of the less stable tautomer.

Experimental Protocols for Tautomer Characterization

The characterization of the tautomeric forms of this compound and the determination of their equilibrium ratios rely on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomerism in solution. The chemical shifts of protons and carbons, particularly those in the pyrazole ring and the substituent at the 3-position, are highly sensitive to the tautomeric form.

Protocol for Tautomeric Analysis by 1H and 13C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or methanol-d4). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition:

-

Acquire a high-resolution one-dimensional 1H NMR spectrum. Pay close attention to the signals of the aromatic protons and any exchangeable protons (N-H and O-H).

-

Acquire a one-dimensional 13C NMR spectrum. The chemical shift of the C3 carbon is particularly informative, with a significant downfield shift expected for the carbonyl carbon in the keto form compared to the carbon bearing the hydroxyl group in the enol form.

-

If necessary, perform two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all proton and carbon signals.

-

-

Data Analysis:

-

Identify the distinct sets of signals corresponding to each tautomer.

-

Integrate well-resolved signals that are unique to each tautomer in the 1H NMR spectrum. The ratio of the integrals will correspond to the molar ratio of the tautomers in that specific solvent and at that temperature.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to distinguish between tautomers as they often exhibit different absorption maxima (λmax) due to differences in their electronic systems. The aromatic this compound tautomer is expected to have a different absorption profile compared to the non-aromatic indazolone forms.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., hexane, acetonitrile, ethanol, and water) at a known concentration.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Compare the spectra obtained in different solvents. A shift in the λmax or a change in the shape of the absorption bands with solvent polarity can indicate a shift in the tautomeric equilibrium.

Computational Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectroscopic data.

Protocol for Computational Analysis:

-

Structure Generation: Build the 3D structures of all possible tautomers of this compound.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in the presence of a solvent (using a continuum solvation model like PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true minima.

-

Energy Calculation: Calculate the electronic energies and Gibbs free energies of the optimized structures to determine their relative stabilities.

-

Spectroscopic Prediction: Calculate the NMR chemical shifts (using the GIAO method) and UV-Vis excitation energies to compare with experimental data and aid in spectral assignment.

Visualizing Tautomerism and Biological Relevance

Tautomeric Equilibrium of this compound

The following diagram illustrates the tautomeric equilibrium between the major forms of this compound.

References

A Technical Guide to the Spectral Analysis of Novel 1H-Indazol-3-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic techniques used for the structural elucidation and characterization of novel 1H-Indazol-3-ol derivatives. These compounds are a prominent class of bicyclic aromatic heterocycles that serve as valuable building blocks and critical pharmacophores in medicinal chemistry and drug discovery.[1] Their diverse biological activities, including roles as kinase inhibitors and potential therapeutics for neurological conditions, make their precise characterization essential.[1][2][3][4] This document details the expected spectral data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, provides generalized experimental protocols, and visualizes key workflows and biological pathways.

Spectroscopic Characterization Workflow

The structural confirmation of a newly synthesized this compound derivative is a multi-step process. It begins with synthesis and purification, followed by a series of spectroscopic analyses to confirm the molecular structure, purity, and functional groups.

Caption: A typical workflow from synthesis to structural elucidation of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds, providing information on the number, type, and connectivity of atoms.[5] For this compound derivatives, ¹H and ¹³C NMR are fundamental for confirming the substitution patterns on the bicyclic core.

Experimental Protocol for NMR

A generalized protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.[7][8]

-

Data Acquisition:

-

¹H NMR: Acquire spectra at room temperature. Chemical shifts are reported in parts per million (ppm) and multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet), and br (broad).[7] Coupling constants (J) are reported in Hertz (Hz).[8]

-

¹³C NMR: Acquire proton-decoupled spectra. Chemical shifts are reported in ppm relative to the solvent signal (e.g., CDCl₃ at 77.0 ppm).[6][9]

-

Representative ¹H and ¹³C NMR Data

The following tables summarize characteristic NMR data for representative 1H-indazole derivatives. Note that the exact chemical shifts will vary depending on the specific substituents.

Table 1: ¹H NMR Spectral Data for Selected 1H-Indazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm), Multiplicity, J (Hz) | Source |

| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | CDCl₃ | 12.09 (br, 1H), 8.11 (d, J = 8.5 Hz, 1H), 7.98 (d, J = 7.2 Hz, 2H), 7.60-7.49 (m, 3H), 7.46-7.42 (m, 2H) | [10] |

| 6-Nitro-3-phenyl-1H-indazole | CDCl₃ | 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) | [10] |

| 3-methyl-1-phenyl-1H-indazole | CDCl₃ | 7.74–7.71 (m, 4H), 7.54–7.50 (m, 2H), 7.44–7.40 (m, 1H), 7.32 (dd, J = 14.6, 7.3 Hz, 1H), 7.21 (t, J = 7.5 Hz, 1H), 2.67 (s, 3H) | [6] |

| 3-tert-Butoxycarbonyl-1H-indazole | CDCl₃ | 13.40 (s, 1H), 8.15 (d, J = 8.1 Hz, 1H), 7.90 (d, J = 8.4 Hz, 1H), 7.47-7.42 (m, 1H), 7.30 (m, 1H), 1.72 (s, 9H) | [7] |

Table 2: ¹³C NMR Spectral Data for Selected 1H-Indazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Source |

| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | CDCl₃ | 146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q, J = 4.4 Hz), 124.27 (q, J = 271.4 Hz), 122.63, 120.80, 113.00 (q, J = 34.4 Hz) | [10] |

| 6-Nitro-3-phenyl-1H-indazole | CDCl₃ | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 | [10] |

| 3-methyl-1-phenyl-1H-indazole | CDCl₃ | 144.0, 140.3, 139.5, 129.4, 127.2, 126.1, 124.9, 122.4, 120.8, 120.6, 110.4, 11.9 | [6] |

| 3-tert-Butoxycarbonyl-1H-indazole | CDCl₃ | 162.54, 141.63, 137.39, 126.83, 122.81, 122.04, 121.63, 111.91, 81.98, 28.42 | [7] |

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental formula of novel compounds.[5] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of the molecular formula. The fragmentation patterns observed in MS/MS experiments can offer additional structural insights.[5]

Experimental Protocol for MS

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source.[6][11] Electrospray ionization (ESI) is common for polar molecules like indazole derivatives.[6][10]

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Data Acquisition: Acquire spectra in positive or negative ion mode. The resulting spectrum will show the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).[10]

Representative Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry Data for Selected 1H-Indazole Derivatives

| Compound | Formula | Ionization Mode | Calculated m/z | Found m/z | Source |

| 1-benzyl-1H-indazol-3-ol | C₁₄H₁₂N₂O | GC-MS (EI) | 224.0950 (M⁺) | 224 (Top Peak: 91) | [12] |

| 1-phenyl-1H-indazol-3-ol | C₁₃H₁₀N₂O | GC-MS (EI) | 210.0793 (M⁺) | 210 | [13] |

| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | C₁₄H₁₀F₃N₂ | ESI | 263.0791 ([M+H]⁺) | 263.0792 | [10] |

| Ethyl 3-phenyl-1H-indazole-6-carboxylate | C₁₆H₁₅N₂O₂ | ESI | 267.1128 ([M+H]⁺) | 267.1134 | [10] |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.[5] For this compound derivatives, key absorptions include those for O-H, N-H, aromatic C-H, and C=C bonds.

Experimental Protocol: Spectra are typically recorded on an FTIR spectrometer.[10] Solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.[7] Data is reported in wavenumbers (cm⁻¹).

Table 4: Characteristic IR Absorption Bands for 1H-Indazole Derivatives

| Compound | Characteristic Bands (cm⁻¹) | Functional Group Assignment | Source |

| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | 1340, 1238, 1169, 1124, 1055 | C-F stretching, aromatic vibrations | [10] |

| 3-methyl-1-phenyl-1H-indazole | 1594, 1507, 1443, 750 | Aromatic C=C stretch, C-H bending | [6] |

| 3-Ethoxycarbonyl-7-methoxy-1H-indazole | 3162, 2927, 1700, 1586, 1265 | N-H stretch, C-H stretch, C=O stretch, Aromatic C=C, C-O stretch | [7] |

| General this compound | ~3400-3200 (broad), ~3150, ~1620, ~1500 | O-H stretch, N-H stretch, Aromatic C=C stretch | Predicted |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated π-systems like the indazole core.

Experimental Protocol: Spectra are measured in dilute solutions using a transparent solvent (e.g., methanol, ethanol, acetonitrile).[14] The absorption spectrum is plotted as absorbance versus wavelength (nm), and the wavelength of maximum absorption (λ_max) is reported.[15]

The UV-Vis spectra of 1H-indazole derivatives typically show multiple absorption bands in the range of 200-400 nm, corresponding to π→π* transitions within the aromatic system.[15] For example, a study on heterocyclic azo dyes derived from aminopyrazole showed characteristic bands around 213, 289, and 460 nm, with the exact positions being pH-dependent.[15]

Biological Significance and Signaling Pathways

This compound derivatives are of significant interest in drug discovery due to their diverse biological activities. They have been identified as potent inhibitors of various protein kinases and enzymes involved in disease pathology.

-

Anticancer Activity: Many indazole derivatives are developed as anticancer agents.[1][16] They can act as inhibitors of key signaling kinases like p21-activated kinase 1 (PAK1), Epidermal Growth Factor Receptor (EGFR), and Bcr-Abl, which are often dysregulated in cancer.[3][4] Inhibition of these kinases can disrupt downstream signaling pathways responsible for cell proliferation, migration, and survival.

-

Neurological Applications: The this compound scaffold is a potent inhibitor of D-amino acid oxidase (DAAO).[1][2] Inhibition of DAAO increases the levels of the neuromodulator D-serine, which can help address NMDA receptor hypofunction, a key hypothesis in the pathophysiology of schizophrenia.[1][2]

Caption: Simplified signaling pathways targeted by 1H-indazole derivatives in cancer and neurology.

References

- 1. This compound|High-Purity Research Compound [benchchem.com]

- 2. Discovery of isatin and this compound derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bloomtechz.com [bloomtechz.com]

- 6. rsc.org [rsc.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids [mdpi.com]

- 9. scielo.br [scielo.br]

- 10. rsc.org [rsc.org]

- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound, 1-phenyl- | C13H10N2O | CID 234617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Indazole Nucleus: A Comprehensive Technical Guide to its Chemical Reactivity

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique electronic properties and the presence of two reactive nitrogen atoms make it a versatile building block for the synthesis of a diverse array of functionalized molecules. This technical guide provides an in-depth exploration of the chemical reactivity of the indazole ring, focusing on key transformations and offering detailed experimental protocols for researchers in the field.

Electrophilic Substitution Reactions

Indazole is an aromatic heterocycle that undergoes electrophilic substitution reactions. The position of substitution is influenced by the reaction conditions and the nature of the substituent already present on the ring. Generally, electrophilic attack occurs preferentially on the benzene ring.

Halogenation

Halogenation of indazole typically occurs at the 3, 5, and 7-positions. The regioselectivity can be controlled to some extent by the choice of halogenating agent and reaction conditions. For instance, chlorination in an acidic medium can lead to a mixture of 3-chloro, 3,5-dichloro, and 3,5,7-trichloroindazoles.[1] However, selective 3-chloro-1H-indazole can be prepared in good yields using sodium hypochlorite.[1] Iodination is often achieved using iodine in the presence of a base like potassium hydroxide in a polar solvent such as DMF.[2]

Table 1: Representative Halogenation Reactions of Indazole

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1H-Indazole | I₂, KOH, DMF | 3-Iodo-1H-indazole | Good | [2] |

| 6-Bromoindazole | I₂, KOH, DMF | 6-Bromo-3-iodo-1H-indazole | Good | [2] |

| 5-Methoxyindazole | I₂, KOH, Dioxane | 3-Iodo-5-methoxy-1H-indazole | Quantitative | [2] |

| 1H-Indazole | NaOCl | 3-Chloro-1H-indazole | 75-80 | [1] |

Nitration

Nitration of indazole can also lead to a mixture of products, with the position of substitution being highly dependent on the reaction conditions. Radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate in the presence of TEMPO and oxygen.[2]

Nucleophilic Substitution and Ring-Opening Reactions

While less common than electrophilic substitution on the carbocyclic ring, nucleophilic substitution can occur, particularly on activated indazole derivatives. A notable example involves the nucleophilic ring-opening of oxazino-, oxazolino-, and benzoxazin[3,2-b]indazoles.[3][4] These reactions, often carried out under microwave conditions, allow for the introduction of a variety of nucleophiles, such as thiolates, alkoxides, amines, iodide, and cyanide, leading to the formation of 2-substituted 1H-indazolones.[3][4][5]

N-Functionalization: Alkylation and Arylation

The presence of two nucleophilic nitrogen atoms (N-1 and N-2) makes the N-functionalization of indazole a key area of study, though it often presents challenges in regioselectivity.[6] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6][7][8][9][10]

N-Alkylation

The regioselectivity of N-alkylation is highly dependent on the base, solvent, alkylating agent, and substituents on the indazole ring.[6][11] Conditions that favor thermodynamic control tend to yield the N-1 alkylated product, while kinetically controlled reactions can favor the N-2 isomer.[6]

Table 2: Regioselectivity of Indazole N-Alkylation under Various Conditions

| Indazole Substrate | Base | Solvent | Alkylating Agent | N-1:N-2 Ratio | Yield (%) | Reference |

| 1H-Indazole | NaH | THF | Alkyl Bromide | >99:1 (for many C-3 subst.) | High | [9][11] |

| 7-NO₂ or 7-CO₂Me Indazole | NaH | THF | Alkyl Bromide | Predominantly N-2 (≥96%) | High | [9][11] |

| 1H-Indazole | K₂CO₃ | DMF | Alkyl Halide | Mixture of isomers | Variable | [6] |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs₂CO₃ | - | Tosylates | >90 (N-1) | >90 | [12] |

Factors Influencing N-Alkylation Regioselectivity

Caption: Key factors determining the regioselectivity of indazole N-alkylation.

N-Arylation

N-arylation of indazoles is a crucial transformation for accessing compounds with significant biological activity. Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are commonly employed. These methods can tolerate a variety of functional groups on both the indazole and the aryl halide.[13][14] Palladium-catalyzed methods have also been developed.[15]

Table 3: Copper-Catalyzed N-Arylation of Indazoles

| Indazole | Aryl Halide | Catalyst System | Yield (%) | Reference |

| 1H-Indazole | Aryl Iodides/Bromides | CuI, Diamine Ligand | Good | [13][14] |

| 1H-Indazoles | Aryl/Vinyl(mesityl)iodonium triflate | CuCl | 15-95 | [16] |

Metal-Catalyzed Cross-Coupling Reactions

The indazole ring can be functionalized at its carbon atoms through various metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, and other groups.

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful tool for the C-C bond formation on the indazole nucleus. This reaction is typically used to introduce aryl or vinyl groups at halogenated positions of the indazole ring.[17]

General Suzuki-Miyaura Coupling Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

C-H Functionalization

Direct C-H functionalization represents an atom-economical approach to modify the indazole ring. Rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides a one-step synthesis of N-aryl-2H-indazoles.[18]

Experimental Protocols

Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)[6]

This protocol is optimized for achieving high regioselectivity for the N-1 position.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (concentration typically 0.1-0.2 M).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) and stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).

-

Workup: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: N-Alkylation with Mixed Regioselectivity[6]

This method is straightforward but often results in a mixture of N-1 and N-2 isomers.

-

Preparation: Suspend the 1H-indazole (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.1-2.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

-

Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.

-

Reaction: Stir the mixture at room temperature or heat as required (e.g., overnight).

-

Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Separate the isomers by flash column chromatography.

Protocol 3: Copper-Catalyzed Intramolecular N-Arylation for 1H-Indazole Synthesis[15]

This protocol describes the synthesis of N-phenyl-1H-indazoles from o-chlorinated arylhydrazones.

-

Reaction Setup: To a dried Schlenk tube, add the arylhydrazone (0.5 mmol), potassium hydroxide (KOH, 200 mol %), 1,10-phenanthroline (22 mol %), copper(I) iodide (CuI, 20 mol %), and DMF (2.5 mL) under a nitrogen atmosphere.

-

Reaction: Stir and heat the reaction mixture at 120 °C for 12-48 hours.

-

Workup: After cooling to room temperature, add ethyl acetate (10 mL) to the mixture. Pass the mixture through a short column of silica gel.

-

Extraction: Wash the eluate with water (1 x 10 mL) and a saturated aqueous NaCl solution (2 x 10 mL).

-

Purification: Dry the organic layer, concentrate, and purify the residue by chromatography to obtain the desired 1H-indazole.

Logical Relationship of Indazole Reactions

Caption: An overview of the principal reaction pathways for the functionalization of the indazole ring system.

References

- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 2. soc.chim.it [soc.chim.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 8. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 11. research.ucc.ie [research.ucc.ie]

- 12. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 17. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 18. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Fluorinated 1H-Indazol-3-ol Analogs

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] Fluorinated 1H-indazol-3-ol and its analogs are of significant interest due to the diverse biological activities associated with the indazole scaffold, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2][5][6] This technical guide provides an in-depth overview of contemporary synthetic methodologies for preparing these valuable compounds, complete with detailed experimental protocols and comparative data.

Synthetic Strategies and Methodologies

The synthesis of fluorinated this compound analogs can be broadly categorized into two approaches: introduction of a fluorine substituent onto a pre-formed indazol-3-ol core or construction of the fluorinated indazole ring system from fluorinated precursors.

Cyclocondensation Reactions with Fluorinated Phenylhydrazines

A primary and regioselective method for constructing the fluorinated indazole core involves the cyclocondensation of β-dicarbonyl compounds with fluorinated phenylhydrazines.[7] This approach allows for the direct incorporation of fluorine atoms onto the benzene ring of the indazole system.

A general workflow for this synthetic approach is outlined below:

Caption: General workflow for the synthesis of fluorinated this compound analogs via cyclocondensation.

Experimental Protocol: Synthesis of Fluorine-Containing Indazolones from 2-Acylcyclohexane-1,3-diones [7]

This protocol describes the reaction of 2-acylcyclohexane-1,3-diones with 4-fluorophenylhydrazine hydrochloride and pentafluorophenylhydrazine.

-

Reaction Setup: A mixture of the 2-acylcyclohexane-1,3-dione (1 mmol) and the respective fluorine-containing phenylhydrazine (1.1 mmol) is prepared in ethanol.

-

Reaction Conditions: The reaction mixture is heated under reflux for a specified period, which can be significantly longer for more heavily fluorinated phenylhydrazines (e.g., 20 hours for pentafluorophenylhydrazine).

-

Work-up and Purification: The resulting product is isolated, often through filtration, and can be further purified by recrystallization or column chromatography to yield the desired fluorine-containing indazolone.

| Starting Material (2-Acylcyclohexane-1,3-dione) | Phenylhydrazine Reactant | Product | Yield (%) |

| 2-Acetyl-cyclohexane-1,3-dione | 4-Fluorophenylhydrazine HCl | 6,7-Dihydro-1-(4-fluorophenyl)-3-methyl-1H-indazol-4(5H)-one | High |

| 2-Propionyl-cyclohexane-1,3-dione | 4-Fluorophenylhydrazine HCl | 6,7-Dihydro-1-(4-fluorophenyl)-3-ethyl-1H-indazol-4(5H)-one | High |

| 2-Benzoyl-cyclohexane-1,3-dione | 4-Fluorophenylhydrazine HCl | 6,7-Dihydro-1-(4-fluorophenyl)-3-phenyl-1H-indazol-4(5H)-one | High |

| 2-Acetyl-cyclohexane-1,3-dione | Pentafluorophenylhydrazine | 6,7-Dihydro-1-(pentafluorophenyl)-3-methyl-1H-indazol-4(5H)-one | Moderate |

| 2-Propionyl-cyclohexane-1,3-dione | Pentafluorophenylhydrazine | 6,7-Dihydro-1-(pentafluorophenyl)-3-ethyl-1H-indazol-4(5H)-one | Moderate |

Note: "High" and "Moderate" yields are as described in the source literature, which did not always provide specific quantitative values.

Direct Fluorination of the Indazole Core

An alternative strategy involves the direct fluorination of a pre-existing indazole or indazolone ring system. This method is advantageous when the desired non-fluorinated indazole is readily available. Electrophilic fluorinating agents are commonly employed for this transformation.

The logical flow for direct fluorination is depicted in the following diagram:

Caption: Workflow for the direct fluorination of an indazol-3-ol precursor.

Experimental Protocol: Metal-Free Fluorination of 2H-Indazoles using N-Fluorobenzenesulfonimide (NFSI) [1][2][8]

This method provides a route to 3-fluoro-2H-indazoles, which are tautomers of the corresponding 1H-indazol-3-ols.

-

Reaction Setup: To a solution of the 2-substituted-2H-indazole (0.2 mmol) in water, N-fluorobenzenesulfonimide (NFSI) (1.5 equivalents) is added.

-

Reaction Conditions: The reaction is stirred at room temperature under ambient air.

-

Work-up and Purification: After completion of the reaction (monitored by TLC), the product is extracted with an organic solvent, dried, and concentrated. The crude product is then purified by column chromatography.

| Substrate (2-substituted-2H-indazole) | Product | Yield (%) |

| 2-Phenyl-2H-indazole | 3-Fluoro-2-phenyl-2H-indazole | 85 |

| 2-(4-Methoxyphenyl)-2H-indazole | 3-Fluoro-2-(4-methoxyphenyl)-2H-indazole | 82 |

| 2-(4-Chlorophenyl)-2H-indazole | 2-(4-Chlorophenyl)-3-fluoro-2H-indazole | 80 |

| 2-Benzyl-2H-indazole | 2-Benzyl-3-fluoro-2H-indazole | 86 |

| 2-(tert-Butyl)-2H-indazole | 2-(tert-Butyl)-3-fluoro-2H-indazole | 87 |

Synthesis from Fluorinated Anilines

A multi-step approach starting from fluorinated anilines provides access to specifically substituted fluorinated indazoles that can be further converted to the desired indazol-3-ols.

The experimental workflow for this multi-step synthesis is illustrated below:

Caption: Multi-step synthesis of a fluorinated 1H-indazole from a fluorinated aniline.

Experimental Protocol: Synthesis of 5-Bromo-4-fluoro-1H-indazole [9]

This three-step synthesis starts from 3-fluoro-2-methylaniline.

-

Step 1: Bromination: 3-Fluoro-2-methylaniline is dissolved in acetonitrile. N-bromosuccinimide is added while maintaining the temperature between -10 and 10 °C. The reaction is stirred for 1-2 hours. After completion, sodium hydrogensulfite is added to quench the reaction, yielding 4-bromo-3-fluoro-2-methylaniline.

-

Step 2: Ring Closure: The 4-bromo-3-fluoro-2-methylaniline is dissolved in toluene and heated to 90 °C. Acetic acid and isoamyl nitrite are added, and the reaction is heated to 110 °C for 3-5 hours to form the acetyl-protected indazole.

-

Step 3: Deprotection: The resulting 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone is treated with a base to remove the acetyl group, affording the final 5-bromo-4-fluoro-1H-indazole.

| Step | Product | Yield (%) |

| Bromination | 4-Bromo-3-fluoro-2-methylaniline | 86.2 - 96.8 |

| Ring Closure | 1-(5-Bromo-4-fluoro-1H-indazol-1-yl)ethanone | 40.5 - 42.8 |

| Deprotection | 5-Bromo-4-fluoro-1H-indazole | Not specified |

Conclusion

The synthesis of fluorinated this compound analogs can be achieved through several effective strategies. The choice of method depends on the availability of starting materials and the desired substitution pattern on the indazole core. Cyclocondensation reactions offer a direct route to indazolones with fluorine on the benzene ring. Direct fluorination provides a means to modify existing indazole scaffolds. Multi-step syntheses from fluorinated anilines allow for the preparation of specifically substituted indazoles. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration of this important class of compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

- 9. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

1H-Indazol-3-ol: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines and its ability to act as a versatile pharmacophore.[1] Among its derivatives, 1H-Indazol-3-ol, also known as indazolone, represents a key building block for the development of a diverse array of biologically active compounds. Its unique structural and electronic properties allow for the facile introduction of various substituents, enabling the fine-tuning of pharmacological profiles. Derivatives of this compound have demonstrated a remarkable breadth of therapeutic potential, including anti-cancer, kinase inhibitory, anti-inflammatory, and neuroprotective activities.[1][2] This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, physicochemical properties, and its application in the design of potent and selective therapeutic agents, supported by experimental protocols and quantitative data.

Physicochemical Properties of this compound

The physicochemical properties of the this compound core are crucial for its behavior in biological systems and for its utility as a scaffold in drug design. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O | [3] |

| Molecular Weight | 134.14 g/mol | [3] |

| Appearance | White to beige crystalline powder | [3] |

| Melting Point | 245-248 °C | [3] |

| logP | 1.14 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| pKa | 8.3 (acidic), 0.9 (basic) | [3] |

| Solubility | Soluble in DMSO and methanol. | [4] |

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through several synthetic routes, most commonly involving the cyclization of appropriately substituted benzene precursors. A widely utilized method involves the use of isatin or derivatives of 2-aminobenzoic acid.

General Synthetic Protocol from Isatin

A common and effective method for the preparation of this compound is through the ring-opening and subsequent recyclization of isatin (1H-indole-2,3-dione).

Experimental Protocol:

-

Ring Opening of Isatin: Isatin (1 equivalent) is dissolved in an aqueous solution of sodium hydroxide (2 equivalents). The mixture is heated to reflux for 1-2 hours, resulting in the formation of the sodium salt of 2-aminophenylglyoxylic acid.

-

Diazotization: The reaction mixture is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, followed by the slow addition of hydrochloric acid until the solution is acidic. This step forms the diazonium salt.

-

Reduction and Cyclization: A reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, is added portion-wise to the cooled diazonium salt solution. The mixture is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature. The acidic conditions facilitate the cyclization to form this compound.

-

Work-up and Purification: The resulting precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Applications in Medicinal Chemistry and Biological Activities

The this compound scaffold has been successfully employed to generate a multitude of derivatives with potent biological activities. The subsequent sections will delve into specific examples of these applications, including their role as kinase inhibitors, anti-cancer agents, and D-amino acid oxidase inhibitors.

Kinase Inhibitors

Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.

Aberrant activation of p21-activated kinase 1 (PAK1) is associated with tumor progression, making it a promising target for anti-cancer drug discovery.[5] 1H-indazole-3-carboxamide derivatives have been identified as potent PAK1 inhibitors.[5]

Signaling Pathway for PAK1 Inhibition

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 5. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]

The Rising Therapeutic Promise of 1H-Indazol-3-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazol-3-ol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have shown significant potential in oncology, inflammation, and neurodegenerative diseases, primarily through their action as potent enzyme inhibitors. This technical guide provides an in-depth overview of the biological potential of this compound derivatives, focusing on their anticancer, anti-inflammatory, and kinase inhibitory activities. It includes a compilation of quantitative biological data, detailed experimental protocols for their evaluation, and visualizations of key signaling pathways they modulate.

Anticancer Potential: Targeting Proliferation and Survival

Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, mediated by the inhibition of key signaling pathways.

Quantitative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [1][2][3] |

| A549 (Lung Carcinoma) | >40 | [2] | |

| PC-3 (Prostate Cancer) | 22.31 | [2] | |

| HepG2 (Hepatocellular Carcinoma) | 18.54 | [2] | |

| HEK-293 (Normal Kidney Cells) | 33.2 | [1][2][3] | |

| Compound 5k | HepG2 (Hepatocellular Carcinoma) | 3.32 | [2] |

| K562 (Chronic Myeloid Leukemia) | 12.17 | [2] | |

| HEK-293 (Normal Kidney Cells) | 12.17 | [2] | |

| Compound 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | [4] |

| [CuL1] | MCF7 (Breast Cancer) | 80.68 µg/ml | [4] |

| [CuL2] | MCF7 (Breast Cancer) | 49.40 µg/ml | [4] |

| [CuL3] | MCF7 (Breast Cancer) | 45.91 µg/ml | [4] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

This compound derivatives have also been investigated for their anti-inflammatory properties. Certain derivatives have shown potent inhibition of key enzymes and mediators involved in the inflammatory response.

Quantitative Anti-inflammatory and Enzyme Inhibitory Activity

| Compound ID | Target/Assay | IC50 | Reference |

| 5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (27) | 5-Lipoxygenase | 44 nM | [5] |

| Contraction of sensitized guinea pig tracheal segments | 2.9 µM | [5] | |

| Indazole | Cyclooxygenase-2 (COX-2) | 23.42 µM | [6] |

| TNF-α | 220.11 µM | [6] | |

| IL-1β | 120.59 µM | [6] | |

| 5-aminoindazole | Cyclooxygenase-2 (COX-2) | 12.32 µM | [6] |

| TNF-α | 230.19 µM | [6] | |

| IL-1β | 220.46 µM | [6] | |

| 6-nitroindazole | Cyclooxygenase-2 (COX-2) | 19.22 µM | [6] |

| IL-1β | 100.75 µM | [6] |

Kinase Inhibition: A Promising Avenue for Targeted Therapy

A significant body of research has focused on the development of this compound derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer and other diseases.

Quantitative Kinase Inhibitory Activity

| Compound ID | Kinase Target | IC50 | Reference |

| Compound 95 | RSK2 | < 2.5 nM | [7] |

| Unnamed Indazole Derivative | JNK1 | 6 nM | [7] |

| JNK2 | 17 nM | [7] | |

| Compound 106 | JNK3 | 40 nM | [7] |

| Compound 49 | GSK-3β | 1.7 µM | [8] |

| Compound 50 | GSK-3β | 0.35 µM | [8] |

| Compound 51a | GSK-3 | 1.20 µM | [8] |

| Compound 51b | GSK-3 | 0.67 µM | [8] |

| Compound 51c | GSK-3 | 0.69 µM | [8] |

| Compound 51d | GSK-3 | 0.23 µM | [8] |

| Compound 59a | Pim1-3 | 3–11 nM | [8] |

| Compound 59b | Pim1-3 | 142 ≥ 3000 nM | [8] |

| Compound 59c | Pim1-3 | 3–70 nM | [8] |

| Compound 19 | FGFR-1 | 90 µM | [8] |

| Compound 18 | FGFR-1 | 77 µM | [8] |

| Compound 22 | FGFR-2 | 0.8 µM | [8] |

| FGFR-3 | 4.5 µM | [8] | |

| Compound 100a | VEGFR-2 | 3.45 nM | [8] |

| Tie2 | 2.13 nM | [8] | |

| EphB4 | 4.71 nM | [8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the key experimental protocols used in the evaluation of this compound derivatives.